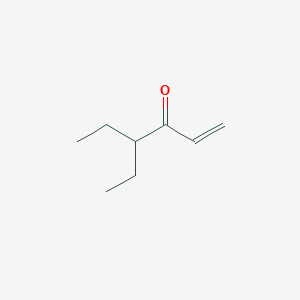

4-Ethylhex-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethylhex-1-en-3-one is an organic compound with the molecular formula C8H14O. It is a member of the alkenes family, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes an ethyl group attached to the fourth carbon of a hexene chain, with a ketone functional group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylhex-1-en-3-one can be synthesized through various organic reactions. One common method involves the aldol condensation of butanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For instance, the use of metal catalysts such as palladium or nickel can facilitate the hydrogenation and subsequent dehydrogenation steps required to produce the compound on a larger scale. These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylhex-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other substituents are added across the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Br2, Cl2), Hydrogen halides (HBr, HCl)

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Halogenated alkenes

Scientific Research Applications

4-Ethylhex-1-en-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving ketones and alkenes.

Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and reactivity.

Mechanism of Action

The mechanism by which 4-Ethylhex-1-en-3-one exerts its effects involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond allows for electrophilic addition reactions, which can modify the compound’s structure and reactivity. These interactions can affect biological pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

4-Ethylhex-1-en-3-one can be compared with other similar compounds such as:

4-Ethyl-1-hexene: Similar structure but lacks the ketone functional group, making it less reactive in certain chemical reactions.

3-Hexen-2-one: Contains a ketone group but differs in the position of the double bond and the absence of the ethyl group, leading to different reactivity and applications.

4-Methyl-1-pentene: Another alkene with a different substituent, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of an ethyl group, a double bond, and a ketone functional group, which together confer a unique set of chemical and physical properties.

Biological Activity

4-Ethylhex-1-en-3-one is a compound belonging to the class of alkenones, characterized by its unique structure and potential biological activities. This article aims to explore its biological activity based on available research findings, including data tables, case studies, and detailed analyses.

Chemical Structure

The molecular formula of this compound is C8H14O, and its structure includes a double bond and a ketone functional group. This configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing the compound's potential as a natural preservative or therapeutic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in food preservation and pharmaceutical applications.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Assay | 50 |

| Ferric Reducing Ability | 40 |

These findings indicate that the compound may play a protective role in cellular systems by mitigating oxidative damage.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This property could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Natural Products investigated the antimicrobial efficacy of several alkenones, including this compound. The researchers found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use in clinical settings for infection control .

Investigation of Antioxidant Properties

Another study focused on the antioxidant properties of various organic compounds, with this compound showing promising results in reducing oxidative stress markers in cultured human cells. The researchers concluded that this compound could be developed into a dietary supplement or therapeutic agent aimed at enhancing cellular health .

Properties

CAS No. |

123184-16-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

4-ethylhex-1-en-3-one |

InChI |

InChI=1S/C8H14O/c1-4-7(5-2)8(9)6-3/h6-7H,3-5H2,1-2H3 |

InChI Key |

MPOILDLJWJPUHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.